

In-Depth Technical Guide: LY292728

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Compound of Interest

Compound Name: LY 292728

Cat. No.: B1675655

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CAS Number: 153034-77-6

This technical guide provides a comprehensive overview of the leukotriene B4 (LTB4) receptor antagonist, LY292728, intended for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, quantitative data, and relevant experimental protocols.

Core Compound Information

LY292728 is a potent and selective antagonist of the high-affinity leukotriene B4 receptor (BLT1).^[1] By blocking this receptor, LY292728 effectively inhibits the pro-inflammatory effects of LTB4, a key lipid mediator involved in various inflammatory diseases.

Property	Value	Reference
CAS Number	153034-77-6	^[1]
Molecular Target	Leukotriene B4 Receptor 1 (BLT1)	^[1]
Mechanism of Action	Receptor Antagonist	

Quantitative Data

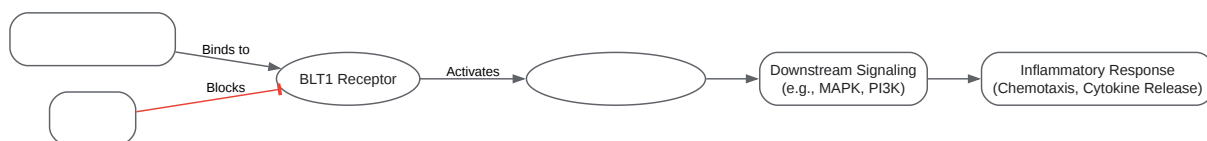
The following table summarizes the available quantitative data for LY292728, highlighting its high affinity for the BLT1 receptor in different species.

Parameter	Species	Tissue/Cell Type	Value (nM)
Ki	Human	Neutrophils	0.47
Ki	Guinea Pig	Lung Membranes	0.04

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor.

Signaling Pathway

LY292728 exerts its therapeutic effect by interrupting the LTB₄ signaling cascade. LTB₄, upon binding to its G protein-coupled receptor, BLT1, initiates a series of intracellular events that culminate in a pro-inflammatory response. This includes chemotaxis, degranulation of immune cells, and the production of inflammatory cytokines. By competitively binding to the BLT1 receptor, LY292728 prevents the downstream signaling triggered by LTB₄.



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Leukotriene B₄ (LTB₄) Signaling Pathway and Inhibition by LY292728.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the characterization of LTB₄ receptor antagonists like LY292728.

Radioligand Binding Assay (for Ki Determination)

This protocol describes a method to determine the binding affinity of a compound to the BLT1 receptor.

Objective: To determine the inhibition constant (K_i) of LY292728 for the BLT1 receptor.

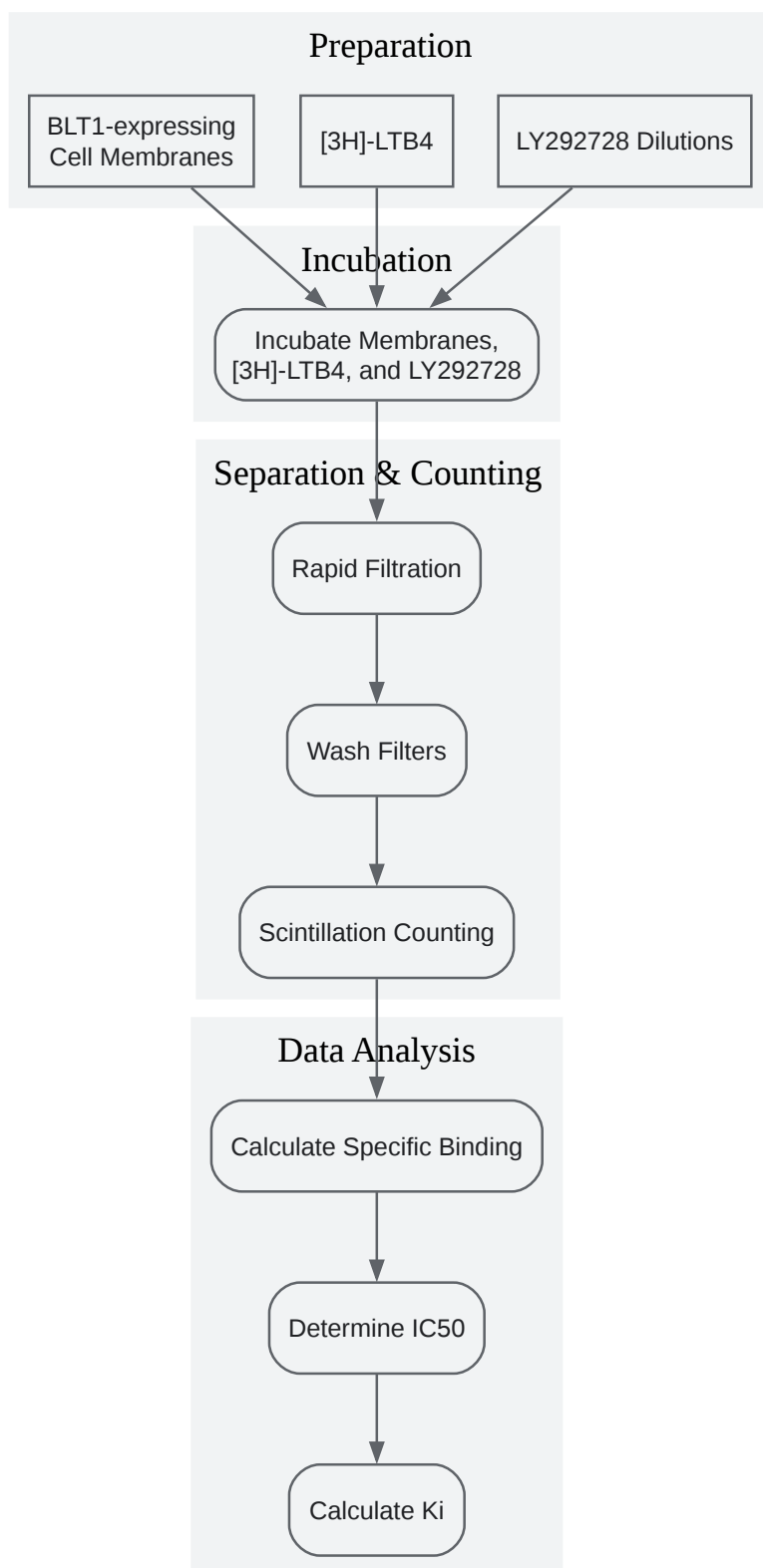
Materials:

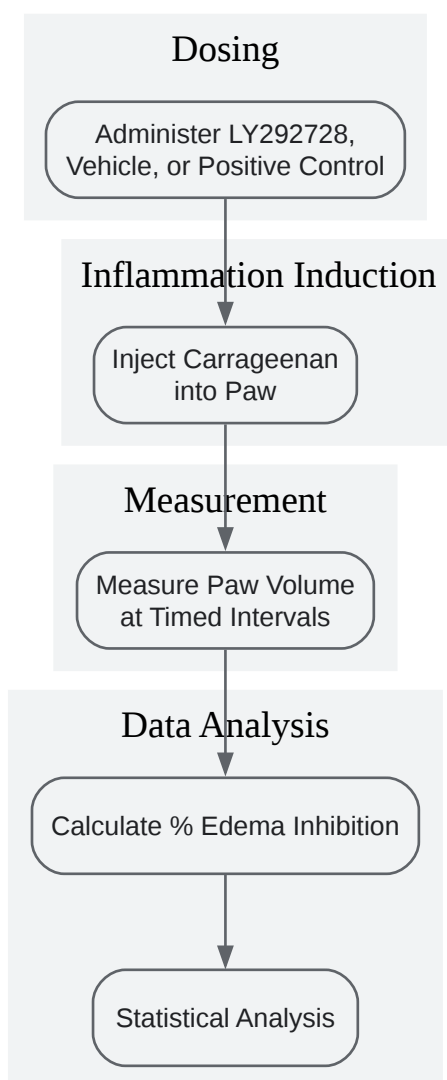
- Cell membranes expressing the human BLT1 receptor.
- [3H]-LTB4 (radioligand).
- LY292728 (test compound).
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare a series of dilutions of LY292728.
- In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-LTB4 and varying concentrations of LY292728.
- Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled LTB4).
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

- Calculate the specific binding at each concentration of LY292728 by subtracting the non-specific binding from the total binding.
- Determine the IC50 value (the concentration of LY292728 that inhibits 50% of the specific binding of [3H]-LTB4) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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References

- 1. Pharmacokinetics of iododoxorubicin in the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

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